2,4-Dimethyl-2-pentanol
Overview
Description
2,4-Dimethyl-2-pentanol is a chemical compound with the molecular formula C7H16O . It is also known by other names such as Isobutyldimethylcarbinol and 2,4-Dimethylpentan-2-ol . The molecular weight of this compound is 116.20 g/mol .
Molecular Structure Analysis
The IUPAC name for 2,4-Dimethyl-2-pentanol is 2,4-dimethylpentan-2-ol . The InChI representation isInChI=1S/C7H16O/c1-6(2)5-7(3,4)8/h6,8H,5H2,1-4H3
. The Canonical SMILES representation is CC(C)CC(C)(C)O
. Physical And Chemical Properties Analysis
2,4-Dimethyl-2-pentanol has a molecular weight of 116.20 g/mol . It has a XLogP3-AA value of 1.8, indicating its partition coefficient between octanol and water . It has one hydrogen bond donor and one hydrogen bond acceptor . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 116.120115130 g/mol . The topological polar surface area is 20.2 Ų . The compound has a heavy atom count of 8 .Scientific Research Applications
Hydrogen Bonding Studies
- 2,4-Dimethyl-2-pentanol has been studied for its hydrogen bonding characteristics, especially in hindered alcohols. Researchers have explored its ability to form dimers through hydrogen bonding, providing insights into spectral and thermodynamic properties related to hydrogen bonding in such alcohols (Becker, Tucker, & Rao, 1977).
Catalysis in Chemical Reactions
- The compound has been used in Mo-catalyzed deoxygenation of epoxides to alkenes, serving as a reducing agent. Its efficiency as a potential hydrogen donor in these reactions was particularly noted (Robertson & Srivastava, 2017).
Gas-Phase Chemical Reactions
- In atmospheric chemistry, the gas-phase reactions of 2,4-Dimethyl-2-pentanol with OH radicals have been studied. This research is crucial for understanding the formation of various products through alkoxy radical isomerization, which is significant in environmental science and atmospheric chemistry (Atkinson & Aschmann, 1995).
NMR Spectroscopy and Molecular Structure Analysis
- Nuclear magnetic resonance (NMR) spectroscopy has been employed to analyze the self-association due to hydrogen bonding of 2,4-Dimethyl-2-pentanol. This research contributes to our understanding of molecular structures and interactions in sterically hindered alcohols (Luo, Lay, & Chen, 2002).
Photodecarbonylation Studies
- The compound has been the subject of studies in photodecarbonylation reactions, particularly in understanding the behavior of certain ketones under UV irradiation. This research has implications in organic chemistry, especially in reaction mechanisms and product formation (Resendiz, Taing, & Khan, 2008).
Alternative Fuel and Biofuel Research
- Pentanol isomers, including 2,4-Dimethyl-2-pentanol, have been explored in the context of biofuel research. This includes their synthesis in engineered microorganisms, highlighting their potential application as alternative fuels (Cann & Liao, 2009).
Safety And Hazards
2,4-Dimethyl-2-pentanol is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are primarily the respiratory system .
properties
IUPAC Name |
2,4-dimethylpentan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O/c1-6(2)5-7(3,4)8/h6,8H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLSQAUAAGVTJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60211534 | |
Record name | 2,4-Dimethylpentan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60211534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethyl-2-pentanol | |
CAS RN |
625-06-9 | |
Record name | 2,4-Dimethyl-2-pentanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=625-06-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dimethyl-2-pentanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625069 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-DIMETHYL-2-PENTANOL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87555 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-Dimethylpentan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60211534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dimethylpentan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.889 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4-DIMETHYL-2-PENTANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5386E25C2L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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